molecular formula C18H27NO3S2 B2630930 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351586-40-7

8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2630930
CAS No.: 1351586-40-7
M. Wt: 369.54
InChI Key: PMYSLHGXXBXPLL-UHFFFAOYSA-N
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Description

Molecular Geometry and Spirocyclic Architecture

The spirocyclic framework of 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is defined by its bicyclic system, where two rings—a tetrahydrofuran (1-oxa) and a tetrahydrothiophene (4-thia)—share a single quaternary carbon atom (spiro carbon) at position 8. The [4.5] designation indicates the ring sizes: a four-membered oxolane ring fused to a five-membered thiolane ring. X-ray crystallographic studies of analogous spiro[4.5]decane derivatives reveal bond lengths of approximately 1.54 Å for C(spiro)-C bonds and 1.45–1.49 Å for C-O and C-S bonds in the heterocyclic rings.

The nitrogen atom at position 8 adopts a trigonal pyramidal geometry due to its sulfonyl substitution, with bond angles deviating from ideal tetrahedral values (107–112° for N-S-O). Torsional strain arises from the non-planar arrangement of the spiro carbon’s substituents, forcing the oxygen and sulfur atoms into a gauche conformation. This strain is partially mitigated by the flexibility of the five-membered thiolane ring, which exhibits puckering amplitudes of 0.3–0.5 Å in similar compounds.

Properties

IUPAC Name

8-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-12-13(2)15(4)17(16(5)14(12)3)24(20,21)19-8-6-18(7-9-19)22-10-11-23-18/h6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYSLHGXXBXPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCC3(CC2)OCCS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials often include 2,3,4,5,6-pentamethylphenyl sulfonyl chloride and a suitable spirocyclic precursor. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or toluene.

    Catalysts: Lewis acids or bases to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exerts its effects can involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

1-Oxa-4-thia vs. 1,4-Dioxa Systems

The target compound’s 1-oxa-4-thia-azaspiro core differentiates it from analogs like 8-((4-methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (), which contains two oxygen atoms (1,4-dioxa). The sulfur atom in the target compound’s thia ring enhances electron-withdrawing effects and may improve metabolic stability compared to oxygen-rich systems .

Positional Isomerism in Heteroatoms

Compounds such as 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () feature sulfur in the azaspiro ring rather than the fused oxa-thia system. This positional difference alters ring puckering dynamics (as per Cremer-Pople coordinates in ) and may impact binding to biological targets .

Substituent Effects on the Sulfonyl Group

Electron-Donating vs. Electron-Withdrawing Groups

  • In contrast, the pentamethylphenyl group in the target compound provides steric shielding and lipophilicity, which may improve membrane permeability .
  • Bromo-Methoxyphenyl Derivatives (): Bromine and methoxy substituents (e.g., 8-((3-bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane ) combine steric bulk with moderate electron-donating effects, influencing both solubility and target affinity .

Conformational Dynamics

The spiro system’s puckering, described by Cremer-Pople coordinates (), is influenced by substituents. The pentamethylphenyl group likely restricts pseudorotation, stabilizing a single conformation and enhancing binding specificity .

Comparative Data Table

Compound Name Core Structure Substituent(s) on Sulfonyl Group Molecular Weight Key Properties/Activities References
8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa-4-thia-8-azaspiro[4.5]decane 2,3,4,5,6-Pentamethylphenyl Not reported High lipophilicity, steric bulk
8-((3,4-Difluorophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa-4-thia-8-azaspiro[4.5]decane 3,4-Difluorophenyl Not reported Electron-withdrawing, reactive
8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 1,4-dioxa-8-azaspiro[4.5]decane 4-Methyl-2-phenylpiperazine 422.49 Enhanced solubility, enzyme inhibition
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 1-thia-4-azaspiro[4.5]decane 4-Fluorophenyl 251.33 Anticancer activity

Biological Activity

The compound 8-((2,3,4,5,6-pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a member of the spirocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N2O2SC_{19}H_{30}N_2O_2S with a molar mass of approximately 358.52 g/mol. The structure features a spirocyclic framework that is characteristic of many bioactive compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including sulfonylation and cyclization processes. The synthetic pathway can be summarized as follows:

  • Starting Materials : The synthesis begins with readily available phenolic compounds and thiol derivatives.
  • Reagents : Common reagents include sulfonyl chlorides and bases to facilitate the formation of sulfonamide linkages.
  • Cyclization : Key cyclization steps are often catalyzed by metal catalysts to form the spirocyclic structure.

Antitumor Activity

Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit significant antitumor activity. Notably, a related compound demonstrated potent cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Compound
A549 (Lung)0.1811b
MDA-MB-231 (Breast)0.0811d
HeLa (Cervical)0.1412c

These findings suggest that modifications to the spirocyclic structure can enhance biological activity against specific cancer types .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death has been observed in treated cell lines.
  • Targeting Specific Pathways : Some studies indicate that these compounds may inhibit key signaling pathways involved in cancer progression.

Case Studies

  • Study on Anticancer Properties : In a study assessing the anticancer properties of various spirocyclic compounds, it was found that certain derivatives exhibited IC50 values in the nanomolar range against lung and breast cancer cell lines. The most potent compound was identified as a promising candidate for further development due to its effectiveness against multiple cancer types .
  • Pharmacological Profile : Research into the pharmacological profile of similar compounds has shown potential for use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.

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